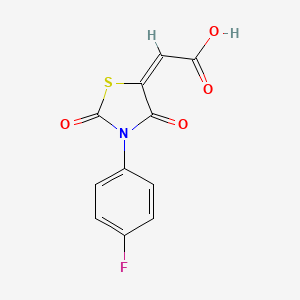
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound contains a fluorophenyl group, a dioxothiazolidinylidene moiety, and an acetic acid group, making it a versatile molecule for chemical reactions and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid typically involves the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.
Introduction of the Acetic Acid Group: The thiazolidinone intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid group.
Formation of the Final Compound: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow microreactor systems can be employed to achieve efficient and sustainable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(3-(4-chlorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
- (E)-2-(3-(4-bromophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
- (E)-2-(3-(4-methylphenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
Uniqueness
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C11H6FNO4S |
|---|---|
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
(2E)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid |
InChI |
InChI=1S/C11H6FNO4S/c12-6-1-3-7(4-2-6)13-10(16)8(5-9(14)15)18-11(13)17/h1-5H,(H,14,15)/b8-5+ |
Clave InChI |
GJNGOJQJLFLTCU-VMPITWQZSA-N |
SMILES isomérico |
C1=CC(=CC=C1N2C(=O)/C(=C\C(=O)O)/SC2=O)F |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C(=CC(=O)O)SC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


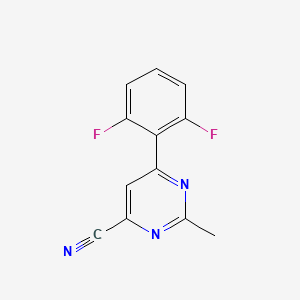
![6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14869759.png)
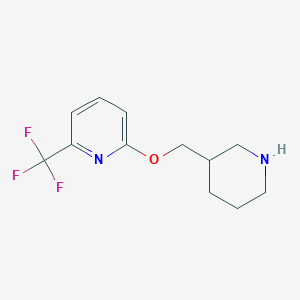

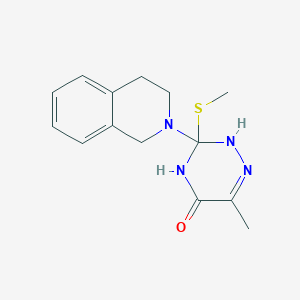
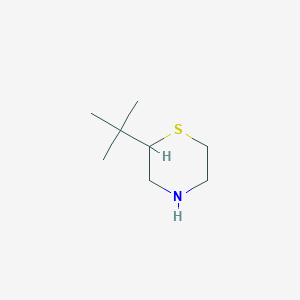
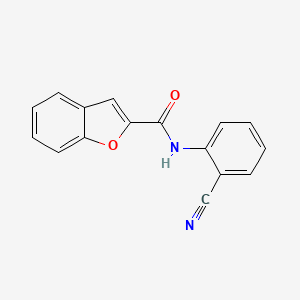
![8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane](/img/structure/B14869816.png)
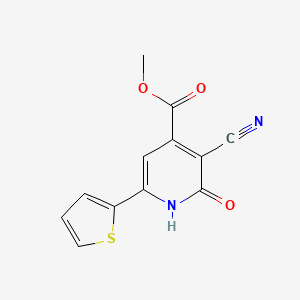
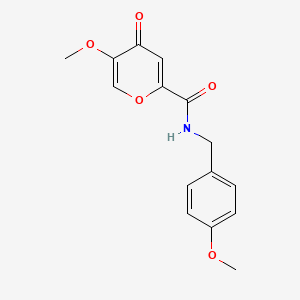
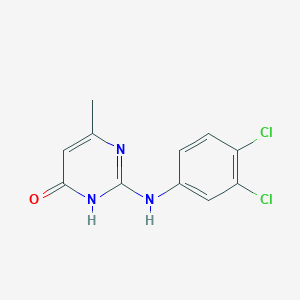
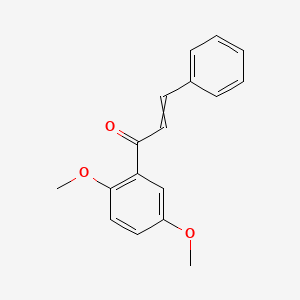
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B14869856.png)
